Complete Loss of Antileukemic Activity in L1210 Cells Versus 3-Deazauridine – A Direct Head-to-Head Comparison
In a direct comparative evaluation, 2'-O-methyl-3-deazauridine and several related 2'-O- and 3'-O-methyl derivatives were tested in L1210 leukemia cell culture alongside the parent compound 3-deazauridine. The 2'-O-methyl-3-deazauridine (compound 6b) and all other methylated derivatives were found to be uniformly inactive, whereas 3-deazauridine is a known inhibitor of L1210 cell proliferation at a concentration of 6 µM [1]. The paper explicitly states that this result 'provides a striking example of nucleoside structure specificity' and supports a mechanism whereby the free ribose hydroxyl groups are essential for biological activity .
| Evidence Dimension | Antiproliferative activity in L1210 murine leukemia cells |
|---|---|
| Target Compound Data | Uniformly inactive (no growth inhibition detected at any concentration tested) |
| Comparator Or Baseline | 3-Deazauridine: inhibits L1210 growth at 6 µM |
| Quantified Difference | Active (6 µM IC50) vs. completely inactive |
| Conditions | L1210 murine leukemia cell culture; also tested against three bacterial strains and found uniformly inactive |
Why This Matters
This is a decisive functional differentiator: researchers seeking CTP synthetase inhibition or antileukemic activity must select 3-deazauridine, not the 2'-O-methyl derivative. Conversely, the compound's inactivity makes it a valuable negative control or a selective probe where 2'-O-methylation is used to ablate antitumor activity while retaining other properties.
- [1] Robins MJ, Wilson JS, Hansske F. Nucleic acid related compounds. 17. 3-Deazauridine. Stannous chloride catalysis of cis-diol vs. phenolic base methylation with diazomethane. Canadian Journal of Chemistry. 1983;61(8):1919-1928. View Source
